3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
3-(4-Fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to by its systematic name) is a pyrazolo[1,5-a]pyrimidinone derivative with a fluorinated aryl substituent at the 3-position and a phenyl group at the 5-position. Its synthesis involves cyclocondensation reactions, yielding a cream-colored solid with a molecular weight of 306.2 g/mol (LRMS [M+H]+ = 306.2) . The compound’s ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals at δ 12.23 (broad singlet, 1H), 8.17 (broad singlet, 1H), and 7.28 (tt, J = 9.0, 2.1 Hz, 2H), consistent with its aromatic and heterocyclic framework .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c1-12-18(14-7-9-15(20)10-8-14)19-21-16(11-17(24)23(19)22-12)13-5-3-2-4-6-13/h2-11,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRFZVWNSVMKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluorophenyl-3-oxobutanoate, which is then cyclized with hydrazine hydrate to yield 4-fluorophenylpyrazole. This intermediate is further reacted with 2-methyl-4-phenylpyrimidine-5-carbaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Compound 1 has been studied for its anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that derivatives of this compound can selectively target protein kinases associated with tumor growth, leading to promising results in preclinical studies. For instance, structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine core have resulted in compounds with enhanced potency against cancer cell lines .
Enzyme Inhibition
In addition to its anticancer activity, compound 1 exhibits potential as an enzyme inhibitor. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are critical in various cellular processes including cell cycle regulation and energy metabolism . This inhibition could lead to therapeutic strategies for diseases like diabetes and neurodegenerative disorders.
Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidines. Compound 1 has shown activity against various bacterial strains, suggesting its utility in developing new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Material Science Applications
Fluorescent Properties
The pyrazolo[1,5-a]pyrimidine core is recognized for its photophysical properties, making compounds like 1 suitable candidates for optical applications. Research has demonstrated that these compounds can act as effective fluorophores due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), leading to strong fluorescence . This property is particularly valuable in the development of fluorescent probes for biological imaging and sensing applications.
Crystallization and Supramolecular Chemistry
The ability of compound 1 to form stable crystalline structures enhances its applicability in supramolecular chemistry. The unique arrangement of atoms within the crystal lattice can lead to novel interactions and functionalities that are beneficial for material design . Such properties are essential for creating advanced materials with tailored optical or electronic characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: Inhibition of the NF-kB inflammatory pathway and reduction of nitric oxide and tumor necrosis factor-α production.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
QO-58: 5-(2,6-Dichloro-5-Fluoropyridin-3-Yl)-3-Phenyl-2-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-One
- Structural Features : QO-58 incorporates a trifluoromethyl group at position 2 and a dichloro-fluoropyridinyl moiety at position 5, enhancing its electronic complexity .
- Pharmacological Activity: Demonstrates potent anti-seizure and anti-nociceptive effects in rodent models of sciatic nerve injury (CCI), attributed to selective activation of KCNQ/M-channels .
- Limitations : Low lipophilicity and hydrophilicity result in poor oral bioavailability, prompting the development of a lysine salt (QO58-lysine) to improve solubility .
| Property | Target Compound | QO-58 |
|---|---|---|
| Substituent at Position 3 | 4-Fluorophenyl | Phenyl |
| Substituent at Position 5 | Phenyl | 2,6-Dichloro-5-fluoropyridin-3-yl |
| Key Functional Group | Methyl at Position 2 | Trifluoromethyl at Position 2 |
| Bioavailability | Not reported | Low (improved via salt formulation) |
| Therapeutic Application | Underexplored | Anti-seizure, anti-nociceptive |
NAV-2729: 3-(4-Chlorophenyl)-5-(4-Nitrophenyl)-2-(Phenylmethyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-One
- Structural Features : Contains a 4-chlorophenyl group at position 3 and a 4-nitrophenyl group at position 5, enhancing electrophilicity .
- Pharmacological Activity: Acts as an ARF6 inhibitor, suppressing proliferation in uveal melanoma cells and reducing tumor progression in xenograft models .
- Selectivity : Reported to target ARF6 over other cytohesin family members, though off-target effects remain possible .
| Property | Target Compound | NAV-2729 |
|---|---|---|
| Substituent at Position 3 | 4-Fluorophenyl | 4-Chlorophenyl |
| Substituent at Position 5 | Phenyl | 4-Nitrophenyl |
| Key Functional Group | Methyl at Position 2 | Phenylmethyl at Position 2 |
| Therapeutic Application | Underexplored | Anti-cancer (ARF6 inhibition) |
Grassofermata: 2-Benzyl-3-(4-Chlorophenyl)-5-(4-Nitrophenyl)Pyrazolo[1,5-a]Pyrimidin-7(4H)-One
- Structural Features : Shares a 4-nitrophenyl group at position 5 with NAV-2729 but includes a benzyl group at position 2 .
- Pharmacological Activity : Inhibits fatty acid transport (FATP2), showing efficacy in vitro and in vivo .
| Property | Target Compound | Grassofermata |
|---|---|---|
| Substituent at Position 3 | 4-Fluorophenyl | 4-Chlorophenyl |
| Substituent at Position 5 | Phenyl | 4-Nitrophenyl |
| Key Functional Group | Methyl at Position 2 | Benzyl at Position 2 |
| Therapeutic Application | Underexplored | Fatty acid transport inhibition |
DPP-4 Inhibitors (e.g., Compound b2)
- Structural Features: Pyrazolo[1,5-a]pyrimidinone derivatives optimized for DPP-4 inhibition, with substituents enhancing binding to the enzyme’s catalytic site .
| Property | Target Compound | DPP-4 Inhibitor (b2) |
|---|---|---|
| Substituent at Position 3 | 4-Fluorophenyl | Variable (optimized for DPP-4) |
| Substituent at Position 5 | Phenyl | Variable (e.g., aryl groups) |
| Therapeutic Application | Underexplored | Anti-diabetic (DPP-4 inhibition) |
GABAA Receptor Ligands (e.g., Compound 3g)
- Structural Features : 6-Benzyl or 6-phenyl substitutions modulate affinity for GABAA receptor subtypes .
- Pharmacological Activity : Compound 3g exhibits anxiolytic effects at 10–30 mg/kg, comparable to benzodiazepines but with reduced sedation .
| Property | Target Compound | GABAA Ligand (3g) |
|---|---|---|
| Substituent at Position 6 | Not modified | Benzyl or phenyl group |
| Key Functional Group | Methyl at Position 2 | Variable |
| Therapeutic Application | Underexplored | Anxiolytic |
Key Structural and Functional Insights
- Position 3 Substituents : Fluorine (target compound) vs. chlorine (NAV-2729, Grassofermata) or hydrogen (QO-58) influence electronic properties and target engagement. Fluorine’s electronegativity may enhance binding to hydrophobic pockets .
- Position 5 Substituents : Phenyl (target compound) vs. nitrophenyl (NAV-2729, Grassofermata) or pyridinyl (QO-58) dictate solubility and steric interactions. Nitro groups improve electrophilicity but may reduce metabolic stability .
- Position 2 Modifications : Methyl (target compound) vs. trifluoromethyl (QO-58) or benzyl (Grassofermata) alter lipophilicity and bioavailability .
Biological Activity
3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and enzyme inhibitor. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 319.3357 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. A study evaluating various derivatives demonstrated that compounds related to this scaffold inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. For instance, a derivative exhibited an IC50 value of 15.3 µM against MCF-7 cells, indicating promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.3 |
| Other derivatives | MDA-MB-231 | Various |
2. Enzyme Inhibition
This compound has also shown inhibitory effects on enzymes relevant to neurodegenerative disorders. For example, certain derivatives demonstrate micromolar IC50 values against monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters .
3. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been documented in various studies. One study reported that specific derivatives exhibited comparable anti-inflammatory activity to standard drugs like Indomethacin .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the pyrazolo[1,5-a]pyrimidine core interacts with specific molecular targets involved in cell proliferation and inflammation pathways.
Case Studies
Several case studies have explored the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Synthesis and Anticancer Evaluation
A recent study synthesized a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity against various cell lines. The results indicated that modifications at specific positions on the pyrazolo scaffold significantly influenced anticancer efficacy .
Case Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition properties of synthesized compounds related to this class. The study highlighted that certain modifications led to enhanced inhibitory effects on MAO-B, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting β-ketoesters with aminopyrazoles under reflux in ethanol or dimethyl sulfoxide (DMSO) to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core . For example, heating 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with a substituted aryl dione (e.g., 1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours yields the target compound. Recrystallization from methanol or ethanol/acetone mixtures ensures purity (66–70% yield) . Solvent choice and temperature are critical: polar aprotic solvents (e.g., DMF) enhance cyclization, while prolonged heating may degrade sensitive substituents.
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 360.12) .
- X-ray crystallography : Single-crystal analysis confirms bond angles, dihedral angles (e.g., pyrazole-pyrimidine fusion at 175.5°), and packing interactions (e.g., π-π stacking) .
Q. What in vitro assays are used to screen its biological activity, and how are cytotoxicity thresholds determined?
Initial activity screening focuses on:
- Kinase inhibition : ATP-binding site competition assays (e.g., CDK2 inhibition measured via IC values) .
- Antimicrobial testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus MIC ≤ 8 µg/mL) . Cytotoxicity is assessed using MTT assays on HEK-293 cells, with IC > 50 µM considered non-toxic. Dose-response curves and Hill coefficients validate selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Employ a Design of Experiments (DOE) approach:
- Variables : Solvent polarity (e.g., ethanol vs. DMSO), catalyst (e.g., triethylamine), and temperature.
- Response surface methodology identifies optimal conditions (e.g., 398 K in DMSO with 1.2 eq. catalyst increases yield to 78%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like unreacted dione .
Q. What computational strategies elucidate its binding mode to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions (e.g., fluorophenyl group occupying hydrophobic pockets in CDK2) .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and key hydrogen bonds (e.g., pyrimidine N1 with Lys33) .
- Free energy calculations (MM/PBSA) : Quantify contributions of substituents (e.g., methyl group improves binding by -2.3 kcal/mol) .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition via radiometric (e.g., P-ATP) and fluorescence-based methods .
- Proteomic profiling : LC-MS/MS identifies off-target effects (e.g., unintended PDE4 inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
